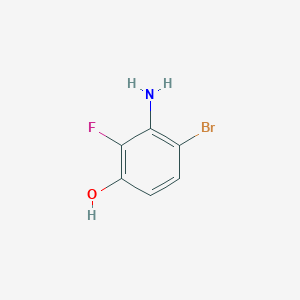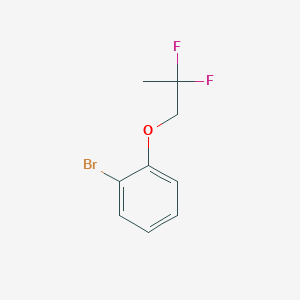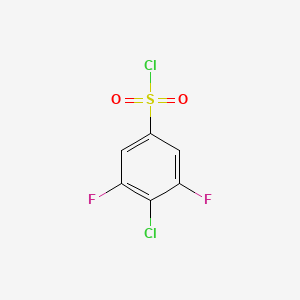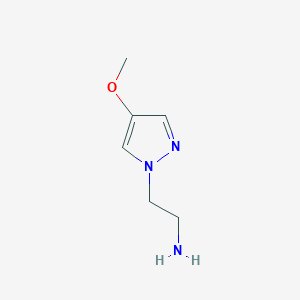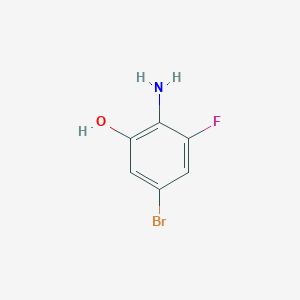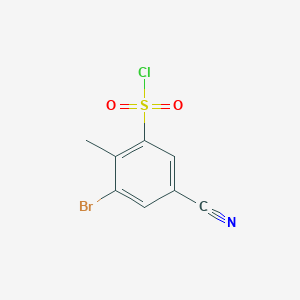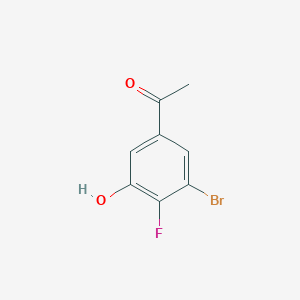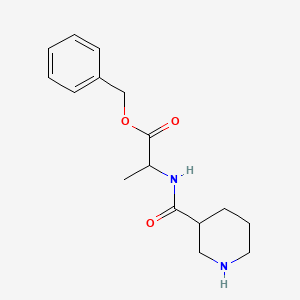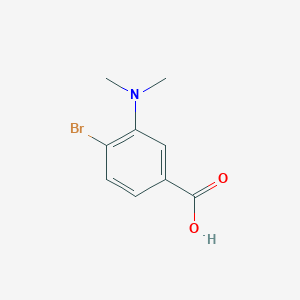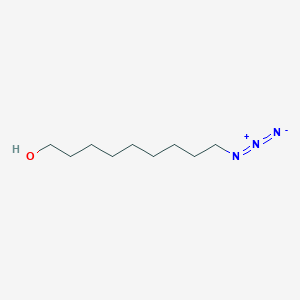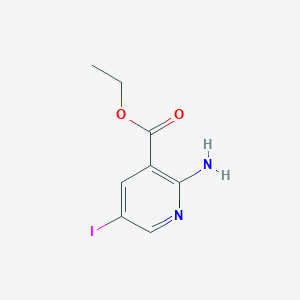
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride
描述
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride is a chemical compound with the molecular formula C5H5ClF4O2 and a molecular weight of 208.54 g/mol. This compound is characterized by the presence of a tetrafluoropropoxy group attached to an acetyl chloride moiety, making it a unique fluorinated organic compound.
准备方法
The synthesis of (2,2,3,3-Tetrafluoropropoxy)acetyl chloride typically involves the reaction of (2,2,3,3-Tetrafluoropropoxy)acetic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
(2,2,3,3-Tetrafluoropropoxy)acetic acid+Thionyl chloride→(2,2,3,3-Tetrafluoropropoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the acid to the corresponding acyl chloride .
化学反应分析
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution Reactions: : This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride+Amine→(2,2,3,3-Tetrafluoropropoxy)acetamide+Hydrogen chloride
-
Hydrolysis: : In the presence of water, this compound hydrolyzes to form (2,2,3,3-Tetrafluoropropoxy)acetic acid and hydrogen chloride.
-
Reduction: : This compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
科学研究应用
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
Material Science: This compound is used in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: It is employed in the synthesis of potential drug candidates, particularly those requiring fluorinated moieties for enhanced biological activity and metabolic stability.
作用机制
The mechanism of action of (2,2,3,3-Tetrafluoropropoxy)acetyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The presence of the tetrafluoropropoxy group enhances the compound’s reactivity and stability, making it a useful reagent in organic synthesis.
相似化合物的比较
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride can be compared with other acyl chlorides such as:
Acetyl chloride: Unlike this compound, acetyl chloride lacks the fluorinated group, making it less reactive and less stable in certain reactions.
Trifluoroacetyl chloride: This compound contains three fluorine atoms attached to the carbonyl carbon, whereas this compound has a tetrafluoropropoxy group, providing different reactivity and properties.
(2,2,3,3-Tetrafluoropropoxy)acetic acid: This is the precursor to this compound and lacks the acyl chloride functionality, making it less reactive in acylation reactions.
属性
IUPAC Name |
2-(2,2,3,3-tetrafluoropropoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF4O2/c6-3(11)1-12-2-5(9,10)4(7)8/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLQCBJRGIEDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B1405092.png)
